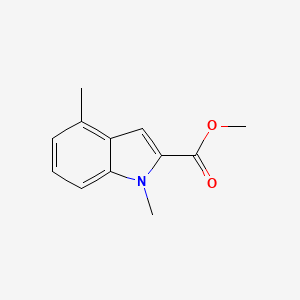
Methyl 1,4-dimethyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of Methyl 1,4-dimethyl-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid. One common method includes the reaction of indole-2-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Chemical Reactions Analysis
Methyl 1,4-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 1,4-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 1,4-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl indole-3-carboxylate: Known for its use in synthesizing tryptophan derivatives and its biological activities.
Methyl indole-5-carboxylate: Used in the preparation of indirubin derivatives and as a substrate for indigoid generation.
Methyl indole-4-carboxylate: Utilized in the synthesis of tryptophan dioxygenase inhibitors and cytotoxic agents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 1,4-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-8-5-4-6-10-9(8)7-11(13(10)2)12(14)15-3/h4-7H,1-3H3 |
InChI Key |
DWEJZKONIFQYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















